
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid
概要
説明
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is a chemical compound known for its unique structure and significant biological activity. This compound is a conformationally constrained analogue of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), which is an agonist at glutamate receptors. Its structure includes a fused isoxazole and pyridine ring system, which contributes to its distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable beta-keto ester with hydroxylamine to form the isoxazole ring, followed by further cyclization to incorporate the pyridine ring. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes
科学的研究の応用
Pharmacological Properties
The pharmacological profile of 3-hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid has been extensively studied. It exhibits properties that make it a potential candidate for various therapeutic uses:
- GABA Receptor Modulation : The compound acts as an agonist at GABA_A receptors, particularly at the extrasynaptic α4β3δ subtype. This unique interaction suggests its potential for developing treatments for anxiety disorders and sleep disturbances .
- Neuroprotective Effects : Research indicates that derivatives of this compound may provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to modulate excitatory neurotransmission makes it a candidate for further exploration in these areas .
2.1. Gaboxadol (THIP) Development
Gaboxadol (THIP), a closely related compound to this compound, has undergone various clinical trials aimed at treating insomnia and other sleep disorders. Although its development faced challenges due to safety concerns and efficacy issues, it demonstrated unique sedative properties distinct from traditional benzodiazepines .
2.2. Treatment of Neurological Disorders
The compound's potential in treating neurological disorders is supported by studies indicating its efficacy in improving symptoms associated with conditions such as tardive dyskinesia and spasticity . Its ability to enhance GABAergic transmission may lead to therapeutic benefits in managing these conditions.
Several case studies have highlighted the applications of this compound:
- Gaboxadol in Insomnia Treatment : Clinical trials demonstrated that gaboxadol produced significant improvements in sleep quality without the addictive potential seen with other sedatives .
- Neuroprotective Studies : Animal models treated with derivatives of this compound showed reduced neuronal damage in conditions mimicking Alzheimer's disease .
作用機序
The compound exerts its effects primarily through its interaction with glutamate receptors, specifically the AMPA subtype. By binding to these receptors, it can modulate synaptic transmission and neuronal excitability. The molecular targets include the ligand-binding domain of the receptor, where it induces conformational changes that enhance or inhibit receptor activity. This modulation of glutamate receptors is crucial for its potential therapeutic effects in neurological conditions.
類似化合物との比較
Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA): A well-known agonist at glutamate receptors.
Kainic acid: Another agonist at glutamate receptors with a different ring structure.
Quisqualic acid: A potent agonist at both AMPA and metabotropic glutamate receptors.
Uniqueness: 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid is unique due to its conformationally constrained structure, which provides distinct pharmacological properties compared to other glutamate receptor agonists. Its ability to selectively interact with specific receptor subtypes and induce unique conformational changes makes it a valuable compound for research and potential therapeutic applications.
生物活性
3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid, also known as THPO (4-hydroxy-1,2-benzisoxazol-3-one), is a synthetic organic compound that has gained attention for its biological activity, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C7H10N2O2
- Molecular Weight : 154.17 g/mol
- IUPAC Name : this compound
THPO primarily acts as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters in astrocytes. By inhibiting these transporters, THPO increases the availability of GABA in the synaptic cleft, which enhances inhibitory neurotransmission. This mechanism is particularly relevant in the treatment of epilepsy and other neurological disorders where GABAergic signaling is compromised.
Antiepileptic Effects
Research indicates that THPO exhibits significant anticonvulsant properties. In animal models of epilepsy, THPO effectively reduced seizure frequency and severity by enhancing GABAergic transmission. Its potency as a GABA uptake inhibitor suggests potential for therapeutic use in epilepsy management .
Neuroprotective Properties
THPO has been shown to possess neuroprotective effects in various models of neuronal injury. Studies demonstrate that it can mitigate excitotoxicity induced by glutamate, a common pathway leading to neuronal death in conditions such as stroke and neurodegenerative diseases. The compound's ability to modulate GABA levels contributes to its neuroprotective profile .
Study 1: GABA Transporter Inhibition
In vitro studies demonstrated that THPO inhibited GABA transporters with an IC50 value in the low micromolar range. This inhibition was associated with increased synaptic GABA concentrations and enhanced inhibitory postsynaptic currents in cultured neurons .
Study 2: Neuroprotection Against Excitotoxicity
A study investigated the neuroprotective effects of THPO in a rat model of excitotoxicity induced by kainic acid. Results showed that THPO treatment significantly reduced neuronal loss in the hippocampus compared to control groups. Histological analyses confirmed preserved neuronal morphology and reduced markers of apoptosis .
Efficacy Data Table
特性
IUPAC Name |
3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6-3-2-8-4(7(11)12)1-5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHKWJJUUBOBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1ONC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909684 | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105701-67-5 | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridine-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 6-HPCA act as an agonist or antagonist at excitatory amino acid receptors?
A1: According to the research, microelectrophoretic techniques in the cat spinal cord revealed that 6-HPCA did not show significant effects as either an agonist or antagonist at excitatory amino acid receptors. []
Q2: What is the preferred conformation of 6-HPCA in solution?
A2: ¹H NMR spectroscopy indicated that 6-HPCA preferentially adopts a conformation where the carboxylate group occupies an equatorial position. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。